N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide
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Description
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide, also known as MRS2500, is a selective P2Y1 receptor antagonist. It is a potent and specific antagonist of the P2Y1 receptor, which is a G protein-coupled receptor that is activated by ADP. The P2Y1 receptor plays an important role in platelet aggregation, thrombosis, and vascular inflammation. In recent years, MRS2500 has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes.
Scientific Research Applications
Bioisosteric Replacement and Phosphodiesterase Inhibition
N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide derivatives have been evaluated as bioisosteric replacements for adenine derivatives, leading to the discovery of potent phosphodiesterase type 4 inhibitors. These inhibitors exhibit high isoenzyme selectivity and significant inhibition of LPS-induced TNF-alpha release, suggesting potential applications in treating inflammatory diseases (Raboisson et al., 2003).
Anticonvulsant Activity
Compounds based on the 1,2,4-triazolo[4,3-a]pyrazine scaffold, similar to this compound, have been synthesized and shown to possess potent anticonvulsant activity. This highlights their potential as therapeutic agents for epilepsy and related neurological disorders (Kelley et al., 1995).
Antiviral Activity Against Avian Influenza
A study describes the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles, including pyrazolo[1,5-a]pyrimidine and pyrazolo[5,1-c][1,2,4]triazine derivatives, showing remarkable anti-avian influenza virus activity. This suggests that derivatives of this compound could have potential applications in antiviral research (Hebishy et al., 2020).
Antitumor and Antimicrobial Activities
Compounds featuring the this compound moiety have been synthesized for their potential antitumor and antimicrobial activities. These include the synthesis of substituted pyrazoles and various heterocyclic compounds, indicating a broad area of application in developing new therapeutic agents (Riyadh, 2011; Abunada et al., 2008).
Properties
IUPAC Name |
N-[(8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O2/c1-21-14-12-18-17-11(19(12)8-7-15-14)9-16-13(20)10-5-3-2-4-6-10/h2-8H,9H2,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKLGYKKQAMPRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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